An In-depth Technical Guide to 1-Bromo-4-chloro-2-(trifluoromethyl)benzene: A Key Building Block in Modern Chemistry
An In-depth Technical Guide to 1-Bromo-4-chloro-2-(trifluoromethyl)benzene: A Key Building Block in Modern Chemistry
A Note on the Subject Compound: This guide focuses on 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (CAS Number: 344-65-0). The initial inquiry for 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene did not yield a registered CAS number or significant technical data, suggesting it is a less common or novel compound. Therefore, this guide details the properties, synthesis, and applications of its structurally similar and well-documented analogue, which is of significant interest to the scientific community.
Introduction
1-Bromo-4-chloro-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has emerged as a valuable building block for researchers, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a trifluoromethyl group and two different halogen atoms (bromine and chlorine) on a benzene ring, offers a unique combination of reactive sites and physicochemical properties. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after intermediate in the design of novel pharmaceuticals. The bromine and chlorine atoms provide orthogonal handles for a variety of chemical transformations, including cross-coupling reactions, allowing for the strategic construction of complex molecular frameworks.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 344-65-0 | [1][2] |
| Molecular Formula | C₇H₃BrClF₃ | [1][2] |
| Molecular Weight | 259.45 g/mol | [1][2] |
| Melting Point | 18-20 °C | [2] |
| Boiling Point | 189.7 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Flash Point | 68.5 ± 25.9 °C | [2] |
| LogP | 4.18 | [2] |
| Appearance | ||
| SMILES | FC(F)(F)c1cc(Cl)ccc1Br | [1][2] |
| InChIKey | OSTIALFVJOFNPP-UHFFFAOYSA-N | [2] |
Synthesis of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene
The synthesis of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene can be achieved through a multi-step process. A plausible synthetic route involves the Sandmeyer reaction of a substituted aniline, followed by halogenation.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Diazotization of 4-chloro-2-(trifluoromethyl)aniline
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In a well-ventilated fume hood, dissolve 4-chloro-2-(trifluoromethyl)aniline in a suitable acidic solution (e.g., a mixture of hydrochloric acid and water) in a reaction vessel equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water dropwise to the aniline solution while maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.
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Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
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In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
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Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed. The reaction is typically carried out at a slightly elevated temperature, which should be carefully controlled.
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After the addition is complete, continue stirring the reaction mixture for a specified time to ensure the reaction goes to completion.
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The reaction mixture is then worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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The organic layers are combined, washed with a mild base (e.g., sodium bicarbonate solution) to remove any excess acid, and then with brine.
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The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude 1-Bromo-4-chloro-2-(trifluoromethyl)benzene can be purified by techniques such as vacuum distillation or column chromatography to obtain the final product of high purity.
Applications in Drug Discovery and Research
The strategic placement of the bromo, chloro, and trifluoromethyl groups on the benzene ring makes 1-Bromo-4-chloro-2-(trifluoromethyl)benzene a highly versatile intermediate in the synthesis of complex organic molecules.
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Medicinal Chemistry: In drug discovery, the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the attachment of a wide range of other molecular fragments, enabling the exploration of structure-activity relationships (SAR) in the development of new drug candidates. For instance, polysubstituted benzene derivatives are used in the synthesis of NaV 1.7 inhibitors, which are targets for pain therapeutics.[3]
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Fine Chemical Synthesis: Beyond pharmaceuticals, this compound serves as a foundational component for constructing more complex organic molecules with specific electronic or physical properties.[4]
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Materials Science: The unique electronic properties imparted by the halogen and trifluoromethyl substituents can be beneficial in the synthesis of advanced materials, polymers, and specialty chemicals.[4]
Spectroscopic Data
Characterization of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene is typically achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is crucial for confirming the structure and purity of the compound. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, while infrared (IR) spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Safety and Handling
1-Bromo-4-chloro-2-(trifluoromethyl)benzene is a chemical that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. It is also a combustible liquid.
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Precautionary Statements:
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Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
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Wear protective gloves, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing vapors or mists.
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In case of contact with skin or eyes, rinse immediately with plenty of water.
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Store in a tightly closed container in a dry and well-ventilated place.
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Always handle this compound in a fume hood and use appropriate personal protective equipment (PPE). In case of a spill, follow the emergency procedures outlined in the SDS.
References
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Chemsrc. 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. [Link]
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Chembk. Investigating 1-Bromo-2-chloro-4-(trifluoromethyl)benzene Suppliers for R&D. [Link]
(Illustrative - actual structure has Br at 1, CF3CH2 at 2, Cl at 4 on a benzene ring)